Tricyclohexyl phosphite

Catalog No.
S14459351
CAS No.
15205-58-0
M.F
C18H33O3P
M. Wt
328.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclohexyl phosphite

CAS Number

15205-58-0

Product Name

Tricyclohexyl phosphite

IUPAC Name

tricyclohexyl phosphite

Molecular Formula

C18H33O3P

Molecular Weight

328.4 g/mol

InChI

InChI=1S/C18H33O3P/c1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18/h16-18H,1-15H2

InChI Key

FICPQAZLPKLOLH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OP(OC2CCCCC2)OC3CCCCC3

  • Ligand Exchange Reactions: It acts as a ligand in metal-catalyzed reactions, facilitating processes such as the Suzuki coupling and Heck reactions. The presence of tricyclohexyl phosphite can significantly enhance the efficiency of these transformations by stabilizing metal intermediates .
  • Hydrolysis: Tricyclohexyl phosphite can hydrolyze in the presence of water, leading to the formation of phosphonic acids and alcohols. This reaction is crucial for understanding its reactivity under aqueous conditions .
  • Oxidation: The compound can undergo oxidation reactions, which may lead to the formation of phosphonic or phosphinic acids depending on the conditions employed.

Tricyclohexyl phosphite can be synthesized through several methods:

  • Grignard Reaction: A common synthesis route involves reacting chlorocyclohexane with magnesium to form a cyclohexyl Grignard reagent, which is then reacted with phosphorus trichloride. This method allows for high yields and purity of the final product .
  • Direct Phosphorylation: Another method includes direct phosphorylation of cyclohexanol with phosphorus oxychloride, leading to the formation of tricyclohexyl phosphite under controlled conditions .
  • Phosphorus Trichloride Method: Involves reacting phosphorus trichloride with cyclohexanol or its derivatives, followed by hydrolysis to yield tricyclohexyl phosphite .

These methods highlight the versatility and accessibility of synthesis routes for this compound.

Tricyclohexyl phosphite finds applications across various fields:

  • Catalysis: It is widely used as a ligand in transition metal catalysis, particularly in reactions involving palladium and ruthenium complexes for organic transformations such as cross-coupling reactions and olefin metathesis .
  • Stabilizer: The compound serves as a stabilizer for certain polymers and materials, enhancing their thermal and oxidative stability.
  • Reagent: It is employed as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

Interaction studies involving tricyclohexyl phosphite primarily focus on its role as a ligand in metal-catalyzed reactions. These studies demonstrate how it influences the electronic properties of metal centers, thereby affecting reaction rates and selectivity. For example, research has shown that varying the steric bulk of ligands like tricyclohexyl phosphite can significantly alter catalytic performance in cross-coupling reactions .

Tricyclohexyl phosphite shares similarities with several other organophosphorus compounds, each exhibiting unique characteristics:

Compound NameStructure TypeKey Features
Tris(2-ethylhexyl) phosphateTertiary PhosphateUsed as a plasticizer; lower basicity
Triphenyl phosphineTertiary PhosphineWidely used in catalysis; less steric bulk
Tri-n-butyl phosphateTertiary PhosphateCommonly used as a solvent; higher volatility
Tricyclopentyl phosphineTertiary PhosphineSimilar structure; different steric properties

Tricyclohexyl phosphite's unique steric hindrance from its bulky cyclohexyl groups enhances its effectiveness as a ligand compared to these similar compounds, making it particularly suitable for specific catalytic applications .

Grignard Reaction-Based Approaches

The Grignard reaction remains a cornerstone for synthesizing tricyclohexyl phosphine. This method involves reacting cyclohexylmagnesium halides (CyMgX) with phosphorus trichloride (PCl~3~) under inert conditions. A typical procedure involves:

  • Grignard Reagent Preparation: Cyclohexyl chloride reacts with magnesium in tetrahydrofuran (THF) to form cyclohexylmagnesium chloride (CyMgCl).
  • Phosphination: The Grignard reagent is added dropwise to PCl~3~ at low temperatures (−10°C to 0°C) to prevent side reactions. The reaction proceeds as:
    $$ 3 \text{CyMgCl} + \text{PCl}3 \rightarrow \text{P(Cy)}3 + 3 \text{MgCl}_2 $$
  • Workup: The product is isolated via hydrolysis, followed by purification through vacuum distillation or recrystallization.

Key Parameters:

  • Temperature Control: Maintaining subambient temperatures minimizes PCl~3~ oxidation and phosphine byproduct formation.
  • Solvent Choice: THF enhances Grignard reactivity compared to diethyl ether due to its higher polarity.
  • Stoichiometry: A 3:1 molar ratio of CyMgCl to PCl~3~ ensures complete substitution.

Challenges:

  • Residual moisture leads to hydrolysis, forming phosphine oxides.
  • Steric hindrance from cyclohexyl groups slows reaction kinetics, necessitating extended reaction times.

One-Pot Synthesis Optimization

Recent advances have streamlined synthesis into a single vessel, improving efficiency and yield. The one-pot method integrates Grignard reagent formation and phosphination without intermediate isolation:

Procedure:

  • Magnesium Activation: Chlorocyclohexane and magnesium powder are combined in THF with catalytic iodine or ultrasonication to accelerate initiation.
  • In Situ Phosphination: PCl~3~ is introduced directly into the reaction mixture post-Grignard formation.
  • Quenching and Isolation: The mixture is quenched with ammonium chloride, and the product is extracted using ethyl acetate.

Optimization Strategies:

FactorOptimal ConditionImpact on Yield
Magnesium ActivationIodine catalysisIncreases yield by 15–20%
Stoichiometry3.2:1 (CyMgCl:PCl~3~)Prevents PCl~3~ excess
Temperature0–5°CReduces oxidation

Yield Improvements:

  • Traditional multi-step methods yield 60–70%, while one-pot approaches achieve 70–75%.
  • Side reactions (e.g., P–P bond formation) are suppressed via rigorous exclusion of oxygen.

Comparison with Alternatives:

  • Metal-Catalyzed Coupling: Nickel or iron catalysts enable milder conditions but require expensive precursors.
  • Phosphine Oxide Reduction: Less practical due to harsh reductants like LiAlH~4~.

Stabilization Strategies via Complexation

Tricyclohexyl phosphine’s susceptibility to oxidation necessitates stabilization through metal complexation:

Metal Coordination:

  • Ruthenium Complexes: In Grubbs’ catalysts, PCy~3~ stabilizes the ruthenium center during olefin metathesis. The bulky cyclohexyl groups shield the metal from undesired side reactions.
  • Iridium Complexes: Crabtree’s catalyst ([Ir(PCy~3~)(py)(CO)]PF~6~) leverages PCy~3~’s strong σ-donor ability for hydrogenation catalysis.

Mechanistic Insights:

  • Steric Protection: The ligand’s cone angle (170°) prevents oxidative dimerization.
  • Electronic Effects: High basicity (pK~a~ = 9.7) enhances metal-ligand bond strength, reducing ligand dissociation.

Practical Applications:

ComplexApplicationStability Enhancement
Grubbs’ CatalystOlefin metathesisOxidative stability up to 80°C
Crabtree’s CatalystAsymmetric hydrogenationTolerant to ambient moisture

Storage Recommendations:

  • Complexed PCy~3~ is stored under argon or nitrogen at −20°C.
  • Free ligand solutions include stabilizers (e.g., butylated hydroxytoluene) to inhibit radical-mediated oxidation.

Tricyclohexyl phosphite, with the molecular formula C₁₈H₃₃O₃P and CAS number 15205-58-0, represents a specialized organophosphorus compound belonging to the phosphite ester family [1]. This compound features three cyclohexyl groups attached to oxygen atoms, which are in turn bonded to a central phosphorus atom, creating the characteristic P(OCy)₃ structure [2]. The molecular weight of tricyclohexyl phosphite is 328.43 g/mol, distinguishing it from its more extensively studied analog, tricyclohexyl phosphine (P(Cy)₃), which has a molecular weight of 280.43 g/mol [1] [3].

Phosphite ligands, including tricyclohexyl phosphite, are characterized by their unique electronic properties that differentiate them from phosphine ligands [4] [5]. These compounds function as π-acceptor ligands due to the presence of low-lying phosphorus-oxygen σ* orbitals, which can accept electron density from metal d-orbitals through back-donation [6] [7]. This electronic characteristic makes phosphite ligands particularly interesting for catalytic applications, as they can modulate the electron density at metal centers in ways distinct from their phosphine counterparts [8] [9].

Olefin Metathesis Reactions

The application of tricyclohexyl phosphite in olefin metathesis reactions represents a specialized area within organometallic catalysis where phosphite ligands have shown potential as alternatives to traditional phosphine ligands [10] [11]. In ruthenium-based metathesis catalysts, phosphite ligands have been investigated for their ability to provide enhanced thermal stability compared to phosphine-containing systems [11] [12].

Research by Cazin and coworkers has demonstrated that phosphite-containing ruthenium complexes can exhibit improved stability in metathesis applications [11]. The incorporation of phosphite ligands such as triisopropyl phosphite into ruthenium indenylidene complexes has yielded first-generation catalysts with distinct reactivity profiles [13] [10]. These phosphite-ruthenium complexes typically require thermal activation, often at temperatures around 80°C, to achieve significant catalytic activity in ring-closing metathesis reactions [10].

The mechanism of phosphite-containing metathesis catalysts follows a dissociative pathway, where the phosphite ligand must dissociate from the ruthenium center to create the active 14-electron species [10] [11]. However, the stronger metal-phosphite bond, attributed to enhanced π-back-donation, results in higher activation barriers compared to phosphine analogs [10]. This characteristic leads to the requirement for elevated temperatures to achieve catalyst initiation, but also contributes to improved catalyst stability under operating conditions [12].

Table 1: Comparative Properties of Phosphite vs Phosphine Ligands in Metathesis

PropertyPhosphite LigandsPhosphine LigandsReference
Electronic Natureπ-acceptorσ-donor/weak π-acceptor [6]
Metal Bond StrengthStronger (enhanced back-donation)Weaker [10]
Activation TemperatureHigher (typically 80°C)Lower (30-50°C) [10]
Thermal StabilityEnhancedModerate [11]
Initiation RateSlowerFaster [10]

The synthesis of mixed phosphine-phosphite ruthenium complexes has been explored to combine the beneficial properties of both ligand types [14] [11]. These systems aim to leverage the easy dissociation of phosphine ligands for rapid initiation while maintaining the stability provided by phosphite coordination [12]. However, specific data on tricyclohexyl phosphite in these applications remains limited in the current literature [15] [12].

Cross-Coupling Catalysis

The utilization of tricyclohexyl phosphite in cross-coupling reactions represents an emerging area of research within organophosphorus ligand chemistry [16] [17]. While tricyclohexyl phosphine has been extensively documented in palladium and nickel-catalyzed cross-coupling reactions, the specific application of tricyclohexyl phosphite in these transformations has received considerably less attention [16] [18].

Phosphite ligands generally exhibit different coordination behavior compared to phosphines in cross-coupling catalysis due to their enhanced π-acceptor properties [19] [4]. The electronic nature of phosphite ligands can influence the oxidative addition step in cross-coupling mechanisms, potentially affecting both the rate and selectivity of these transformations [20] [5]. Research has shown that the choice between phosphine and phosphite ligands can dramatically alter the electronic environment around palladium centers, thereby influencing catalytic performance [21] [22].

In nickel-catalyzed cross-coupling reactions, bulky phosphine ligands such as tricyclohexyl phosphine have demonstrated excellent performance in challenging transformations, including the coupling of aryl phosphates with arylboronic acids [16]. The corresponding phosphite analog could potentially offer different reactivity patterns due to the altered electronic properties, though systematic studies comparing tricyclohexyl phosphite to its phosphine counterpart in cross-coupling applications are not extensively documented in the current literature [16] [17].

Table 2: Electronic Properties Comparison for Cross-Coupling Applications

Ligand Typeσ-Donationπ-AcceptanceSteric BulkTypical ApplicationsReference
Tricyclohexyl PhosphineStrongWeakVery HighSuzuki, Heck, Buchwald-Hartwig [18] [23]
Tricyclohexyl PhosphiteModerateStrongVery HighLimited documentation [1] [4]
General PhosphitesModerateStrongVariableSpecialized applications [4] [5]

The modular nature of phosphite ligands allows for precise tuning of both steric and electronic properties, which could be advantageous in developing selective cross-coupling catalysts [14] [4]. However, the hydrolytic sensitivity of phosphite ligands under basic conditions commonly employed in cross-coupling reactions presents a significant challenge that must be addressed in catalyst design [7].

Asymmetric Organocatalytic Processes

The application of tricyclohexyl phosphite in asymmetric organocatalytic processes represents a highly specialized and underdeveloped area within organophosphorus chemistry [24] [19]. While chiral phosphite ligands have found successful applications in asymmetric catalysis, particularly in rhodium-catalyzed hydrogenation and hydroformylation reactions, the specific use of tricyclohexyl phosphite in organocatalytic asymmetric transformations is not well-documented in the current literature [19] [4].

Phosphite-containing ligands have demonstrated significant potential in asymmetric catalysis due to their ability to create well-defined chiral environments around metal centers [19] [25]. The combination of phosphine and phosphite functionalities in bidentate ligands has proven particularly effective in achieving high enantioselectivities in various asymmetric transformations [25]. These mixed phosphine-phosphite systems benefit from the different trans-labilizing effects of the two phosphorus-containing groups, which can lead to improved selectivity in asymmetric processes [19].

Research in asymmetric organocatalysis has increasingly focused on the development of chiral phosphoric acids and other phosphorus-containing organocatalysts [26] [27]. However, the direct application of tricyclohexyl phosphite as an organocatalyst or as a component in organocatalytic systems has not been extensively explored [28] [29]. The achiral nature of tricyclohexyl phosphite limits its direct application in asymmetric synthesis, though it could potentially serve as a building block for more complex chiral systems [29].

Table 3: Phosphorus-Containing Ligands in Asymmetric Catalysis

Ligand ClassTypical ApplicationsEnantioselectivity RangeMetal SystemsReference
Chiral Phosphine-PhosphitesHydrogenation, Hydroformylation90-99% eeRh, Ru, Ir [19] [25]
Chiral Phosphoric AcidsOrganocatalytic Reactions80-95% eeMetal-free [26]
Monodentate PhosphitesSpecialized ApplicationsVariableVarious [4]
Tricyclohexyl PhosphiteLimited DocumentationNot EstablishedNot Established [1]

The development of asymmetric catalytic processes using tricyclohexyl phosphite would require either the incorporation of chiral elements into the ligand structure or its use in combination with other chiral components [28] [27]. The large steric bulk provided by the cyclohexyl groups could potentially be advantageous in creating selective catalytic environments, though systematic studies investigating this possibility are currently lacking [29].

Recent advances in asymmetric organocatalysis have emphasized the importance of precisely controlled steric and electronic environments around catalytic sites [30] [27]. While tricyclohexyl phosphite possesses interesting structural features that could contribute to such environments, its practical application in asymmetric transformations remains to be demonstrated through systematic research [24] [26].

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Exact Mass

328.21673191 g/mol

Monoisotopic Mass

328.21673191 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types